This compound falls under the category of heterocyclic compounds, which are organic compounds containing at least one atom in a ring structure that is not carbon. Specifically, it features both a piperidine ring (a six-membered saturated ring containing one nitrogen atom) and an imidazole ring (a five-membered ring containing two nitrogen atoms). The integration of these two rings allows for diverse chemical reactivity and biological interactions.
The synthesis of 2-[2-(1H-imidazol-1-yl)ethyl]piperidine can be achieved through several methods. A common synthetic route involves the nucleophilic substitution reaction between piperidine and 2-bromoethylimidazole.
This method allows for high yields and purity, making it suitable for laboratory and industrial applications.
The molecular structure of 2-[2-(1H-imidazol-1-yl)ethyl]piperidine can be described as follows:
The presence of both nitrogenous rings contributes to its potential as a ligand in biochemical interactions, particularly with metal ions in enzymes .
2-[2-(1H-imidazol-1-yl)ethyl]piperidine can undergo several types of chemical reactions:
These reactions highlight the compound's versatility and potential for further functionalization in synthetic chemistry.
The mechanism of action of 2-[2-(1H-imidazol-1-yl)ethyl]piperidine is primarily linked to its ability to interact with biological macromolecules:
The imidazole moiety can act as a ligand for metal ions within enzyme active sites, influencing enzyme activity through coordination bonds. For instance:
This dual functionality makes the compound a valuable candidate for drug design and development.
The physical and chemical properties of 2-[2-(1H-imidazol-1-yl)ethyl]piperidine are crucial for understanding its behavior in different environments:
The compound exhibits stability under standard laboratory conditions but may be sensitive to strong oxidizing agents or extreme pH environments .
The applications of 2-[2-(1H-imidazol-1-yl)ethyl]piperidine span various scientific fields:
The compound has potential applications in agrochemicals and other industrial products where its unique properties can be utilized effectively .
Piperidine-imidazole hybrids represent a strategically important class of nitrogen-containing heterocycles in medicinal chemistry, leveraging the distinct physicochemical properties of both rings. The piperidine moiety contributes a saturated six-membered ring with basic amine functionality, facilitating hydrogen bonding interactions with biological targets and enhancing solubility. Conversely, the imidazole ring provides an electron-rich aromatic system capable of engaging in π-π stacking, metal coordination, and hydrogen bond acceptance through its sp²-hybridized nitrogens. This hybrid architecture enables three-dimensional structural diversity critical for molecular recognition processes [3].
The covalent linkage between piperidine and imidazole via an ethyl spacer (‑CH₂-CH₂‑) is particularly significant. This tether provides conformational flexibility, allowing the pharmacophores to adopt optimal orientations for target engagement while maintaining metabolic stability. Such structural configurations are evident in clinically validated kinase inhibitors like nilotinib and ponatinib, where imidazole-containing scaffolds contribute to high-affinity target binding [3]. Hybrid molecules incorporating these motifs demonstrate enhanced pharmacokinetic profiles compared to simpler heterocyclic systems, partly due to balanced lipophilicity parameters. Calculated partition coefficients (logP) for related piperidine-imidazolyl compounds range between 1.09–1.49, situating them within the ideal Lipinski's rule of five parameters for drug-likeness [4].
Property | Value |
---|---|
Systematic Name | 2-[2-(1H-Imidazol-1-yl)ethyl]piperidine dihydrochloride |
CAS Registry Number | 1185411-01-1 |
Molecular Formula | C₁₀H₁₇N₃·2HCl |
Molecular Weight | 252.18 g/mol |
SMILES (Neutral) | C1CCNC(C1)CCn2ccnc2 |
SMILES (Dihydrochloride) | N1(CCC2NCCCC2)C=CN=C1.Cl.Cl |
InChI Key | UEFYHXVTASQIJV-UHFFFAOYSA-N |
Storage Conditions | Room temperature (solid) |
Bicyclic nitrogen-containing scaffolds incorporating piperidine and imidazole demonstrate exceptional target selectivity across therapeutic areas, particularly in oncology and central nervous system disorders. The spatial orientation afforded by the ethyl bridge enables precise interactions with hydrophobic pockets and catalytic sites in enzymes. Imidazole's metal-coordinating ability enhances inhibition of metalloenzymes, while the basic piperidine nitrogen facilitates salt bridge formation with aspartate or glutamate residues in binding cavities [3] [7].
Kinase inhibition exemplifies this selectivity. The imidazole ring engages in hinge-region hydrogen bonding within ATP-binding sites, while the piperidine moiety extends toward hydrophobic selectivity pockets. This dual recognition mechanism underpins the efficacy of FDA-approved drugs like quizartinib (FLT3 inhibitor) and tipifarnib (farnesyltransferase inhibitor), both featuring imidazole-containing pharmacophores [3]. Computational analyses reveal that bicyclic 6-6 systems with bridgehead nitrogen atoms—structurally analogous to piperidine-imidazole hybrids—occupy valuable chemical space for drug research. These scaffolds exhibit favorable bioisosteric relationships with natural purine frameworks, enabling disruption of nucleotide-dependent signaling pathways with high specificity [4].
The structural plasticity of these hybrids facilitates optimization toward isoform selectivity. Modifications at the imidazole 2-position (e.g., methyl, ethyl) or piperidine nitrogen dramatically alter target profiles. For instance, 4-(2-ethyl-1H-imidazol-1-yl)piperidine (CAS# 1251318-42-9) exhibits distinct pharmacological behavior compared to the unsubstituted parent compound, demonstrating how minor alterations redirect target engagement [6].
The exploration of 2-[2-(1H-imidazol-1-yl)ethyl]piperidine derivatives has evolved substantially over three key phases:
Early Exploration (Pre-2010): Initial synthetic efforts focused on combinatorial libraries of nitrogenous heterocycles for high-throughput screening. The parent compound (CAS# 1185411-01-1) emerged as a versatile building block in these collections, prized for its modularity. Suppliers like Sigma-Aldrich and ChemBridge Corporation cataloged the dihydrochloride salt primarily as a research chemical for lead discovery, with minimal analytical characterization data initially available [5] [9].
Hybridization Era (2010–2020): Synthetic strategies advanced toward purposeful hybridization with complementary pharmacophores. Lavunuri et al. demonstrated the anticancer potential of imidazole-1,2,4-oxadiazole-piperidine hybrids, inspiring derivatives incorporating the 2-[2-(1H-imidazol-1-yl)ethyl]piperidine motif. This period witnessed systematic structure-activity relationship (SAR) studies focusing on substituent effects at the imidazole 2-position and piperidine nitrogen. Notable analogs included 2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]piperidine hydrochloride (CAS# 1269054-92-3), which exhibited distinct physicochemical properties reflected in its SMILES string "CC1=NC=CN1CCC2NCCCC2.Cl" [2] .
Targeted Therapeutics (2020–Present): Recent research emphasizes rational design against specific oncological targets. The 2025 report by Lavunuri et al. exemplifies this trend, where imidazole-1,2,4-oxadiazole-piperazine hybrids demonstrated potent G₂/M cell cycle arrest in breast cancer models (MDA-MB-231) through downregulation of CDK1, CDK2, and cyclin B1 proteins [7]. Molecular docking confirmed strong interactions between these hybrids and inhibitor of differentiation/DNA-binding (ID) proteins, validating the pharmacophore's relevance in epigenetic modulation.
Table 2: Evolution of Key Derivatives and Hybrid Analogues
Derivative Structure | Modification Site | Research Context |
---|---|---|
2-[2-(2-Methyl-1H-imidazol-1-yl)ethyl]piperidine | Imidazole C2-methylation | Kinase inhibitor scaffold optimization |
4-(2-Ethyl-1H-imidazol-1-yl)piperidine | Piperidine regioisomer + ethyl | Unique physicochemical property space |
Imidazole-oxadiazole-piperidine conjugates | Hybrid pharmacophores | Anticancer lead compounds (EGFR inhibition) |
Imidazole-pyrazole-piperidine hybrids | Heterocyclic replacement | Aurora A kinase inhibition |
Current synthetic methodologies employ diverse routes, including nucleophilic displacement of chloroethylpiperidines with imidazole, reductive amination strategies, and transition-metal-catalyzed C–H functionalization. The latter approach, highlighted in recent literature, enables efficient coupling of imidazole and piperidine precursors under mild conditions, accelerating SAR exploration [3] [7]. As these derivatives progress into preclinical evaluation, their development history illustrates a transition from serendipitous discovery toward computationally guided rational design of multitargeted therapeutics.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3